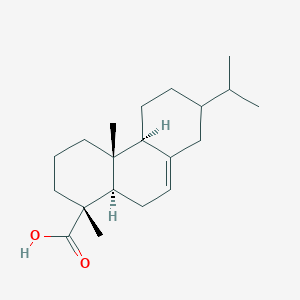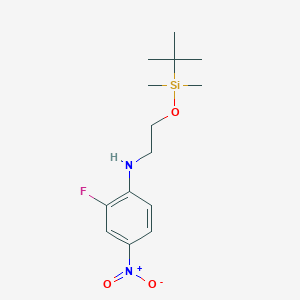
Dutasterida β-Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dutasteride β-Dimer is a synthetic compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride β-Dimer effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .
Pharmacokinetics
The pharmacokinetics of Dutasteride β-Dimer involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Dutasteride β-Dimer is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .
Result of Action
The primary result of Dutasteride β-Dimer’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, Dutasteride β-Dimer decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action of Dutasteride β-Dimer can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride β-Dimer . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of Dutasteride β-Dimer .
Análisis Bioquímico
Biochemical Properties
Dutasteride β-Dimer is a potent inhibitor of both the type I and type II isoforms of steroid 5α-reductase . This enzyme is intracellular and converts testosterone to 5α-dihydrotestosterone (DHT). By reducing the levels of circulating DHT, Dutasteride β-Dimer plays a significant role in biochemical reactions .
Cellular Effects
Dutasteride β-Dimer has profound effects on various types of cells and cellular processes. It primarily treats the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It influences cell function by reducing the levels of DHT, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dutasteride β-Dimer involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to DHT . This results in a significant reduction in the levels of circulating DHT .
Temporal Effects in Laboratory Settings
The effects of Dutasteride β-Dimer change over time in laboratory settings. It has a half-life of more than 240 hours and a washout period of more than 680 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dutasteride β-Dimer vary with different dosages in animal models
Metabolic Pathways
Dutasteride β-Dimer is involved in the metabolic pathway that converts testosterone to DHT . It interacts with the enzyme 5α-reductase during this process
Transport and Distribution
Information on how Dutasteride β-Dimer is transported and distributed within cells and tissues is not explicitly available in the current literature. It is known that Dutasteride β-Dimer is orally administered and is extensively metabolized in the liver .
Subcellular Localization
Given its role as a 5α-reductase inhibitor, it is likely to be localized in the cytoplasm where the enzyme 5α-reductase is found .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride β-Dimer involves several steps, starting with the preparation of dutasteride. Dutasteride is synthesized through a series of chemical reactions, including the condensation of 2,5-bis(trifluoromethyl)aniline with 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The resulting intermediate is then subjected to further reactions to form dutasteride .
To prepare Dutasteride β-Dimer, dutasteride is reacted with specific reagents under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the β-Dimer .
Industrial Production Methods: Industrial production of Dutasteride β-Dimer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dutasteride β-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving Dutasteride β-Dimer include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Dutasteride β-Dimer depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds. Substitution reactions can result in the formation of halogenated derivatives .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Dutasteride β-Dimer include finasteride and other 5α-reductase inhibitors. These compounds share a similar mechanism of action but differ in their chemical structures and potency .
Uniqueness: Dutasteride β-Dimer is unique in its ability to inhibit all isoforms of 5α-reductase, making it more potent and effective compared to other inhibitors like finasteride, which primarily targets only one isoform . This broad-spectrum inhibition results in a more significant reduction in dihydrotestosterone levels, providing enhanced therapeutic benefits .
Propiedades
Número CAS |
1648593-70-7 |
|---|---|
Fórmula molecular |
C46H55F6N3O4 |
Peso molecular |
827.9 g/mol |
Nombre IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1 |
Clave InChI |
VHEQRKYIOQGSHW-WUMOMAKDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |
Sinónimos |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







